(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid
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Overview
Description
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid is a metabolite of scopolamine, a tropane alkaloid known for its anticholinergic properties. Scopolamine is widely used in the treatment of motion sickness, postoperative nausea, and vomiting. The glucuronide form is a conjugate that results from the process of glucuronidation, which enhances the solubility and excretion of scopolamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid typically involves the glucuronidation of scopolamine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid to scopolamine. Chemical glucuronidation involves the use of glucuronic acid derivatives under specific reaction conditions to achieve the conjugation.
Industrial Production Methods
Industrial production of this compound often relies on biotechnological approaches, such as the use of genetically engineered microorganisms that express UGT enzymes. These microorganisms can efficiently convert scopolamine to its glucuronide form under controlled fermentation conditions.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide bond and release of scopolamine. Oxidation and reduction reactions can modify the functional groups on the scopolamine moiety.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include scopolamine (from hydrolysis) and various oxidized or reduced derivatives of scopolamine.
Scientific Research Applications
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of scopolamine and its metabolites.
Biology: Studied for its role in the metabolism and excretion of scopolamine in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in the treatment of motion sickness and postoperative nausea.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid exerts its effects primarily through its parent compound, scopolamine. Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a reduction in parasympathetic nervous system activity, resulting in its therapeutic effects. The glucuronide form enhances the solubility and excretion of scopolamine, facilitating its removal from the body.
Comparison with Similar Compounds
Similar Compounds
Hyoscyamine beta-D-Glucuronide: Another tropane alkaloid glucuronide with similar anticholinergic properties.
Atropine beta-D-Glucuronide: A glucuronide conjugate of atropine, another tropane alkaloid with anticholinergic effects.
Uniqueness
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid is unique due to its specific pharmacokinetic profile, which includes enhanced solubility and excretion compared to its parent compound. This makes it particularly useful in clinical settings where rapid clearance of the drug is desired.
Properties
Molecular Formula |
C23H29NO10 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO10/c1-24-13-7-11(8-14(24)19-18(13)33-19)32-22(30)12(10-5-3-2-4-6-10)9-31-23-17(27)15(25)16(26)20(34-23)21(28)29/h2-6,11-20,23,25-27H,7-9H2,1H3,(H,28,29)/t11?,12?,13?,14?,15-,16-,17+,18?,19?,20-,23?/m0/s1 |
InChI Key |
NIZFCRZRBBERQF-LCXTZPDMSA-N |
Isomeric SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5 |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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